N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide
Overview
Description
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a bromophenyl group, and a nitrobenzamide moiety
Preparation Methods
The synthesis of N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Formation of the Carbamothioyl Group: This can be done by reacting the benzoxazole derivative with thiocarbamoyl chloride.
Attachment of the Nitrobenzamide Moiety: The final step involves the nitration of the benzamide group using a nitrating agent such as nitric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide can be compared with similar compounds such as:
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-fluorobenzamide: This compound has a fluorine atom instead of a nitro group, which may alter its electronic properties and biological activity.
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-methylbenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4O4S/c22-16-7-2-1-6-15(16)20-24-17-11-13(8-9-18(17)30-20)23-21(31)25-19(27)12-4-3-5-14(10-12)26(28)29/h1-11H,(H2,23,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYPJPWTSGCBNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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